3-Ethylfluoranthene

Vue d'ensemble

Description

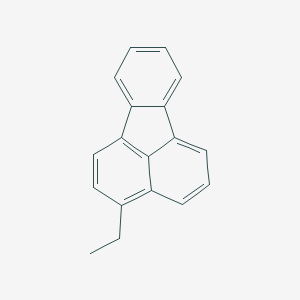

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon, which is a derivative of fluoranthene It consists of a fluoranthene skeleton with an ethyl group attached at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Fluoranthene-3-carboxylic acid.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

3-Ethylfluoranthene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.

Industry: Utilized in the production of dyes, pigments, and as a component in organic semiconductors.

Mécanisme D'action

The mechanism of action of 3-Ethylfluoranthene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound, lacking the ethyl group.

Pyrene: A structural isomer of fluoranthene with similar properties.

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

Uniqueness: 3-Ethylfluoranthene is unique due to the presence of the ethyl group, which alters its chemical reactivity and physical properties compared to its parent compound, fluoranthene. This modification can influence its interactions with other molecules and its overall stability.

Activité Biologique

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to human health and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a fluoranthene backbone with an ethyl group at the 3-position. Its molecular formula is , and it has a molecular weight of 192.26 g/mol. The compound is primarily found in fossil fuels and can be released into the environment through combustion processes.

The biological activity of this compound is largely attributed to its ability to interact with cellular components, leading to various biochemical effects:

- Aryl Hydrocarbon Receptor (AhR) Activation : this compound can bind to the AhR, a key regulator in the response to environmental toxins. This activation can lead to altered gene expression related to xenobiotic metabolism and inflammation.

- Oxidative Stress : Exposure to this compound has been shown to induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Toxicity Studies

Toxicological assessments have demonstrated that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration:

- In Vitro Studies : Cell lines exposed to this compound showed cytotoxic effects, with IC50 values indicating significant cell death at concentrations above 10 µM.

- In Vivo Studies : Animal studies have reported adverse effects on liver function and histopathological changes in organs following prolonged exposure. For example, a study indicated that chronic exposure led to hepatotoxicity characterized by necrosis and inflammation.

Human Health Implications

Research has linked PAHs, including this compound, to various health issues:

- Carcinogenic Potential : Epidemiological studies suggest a correlation between PAH exposure and increased risk of cancers, particularly lung and bladder cancers. The International Agency for Research on Cancer (IARC) classifies certain PAHs as possible human carcinogens.

- Respiratory Effects : Inhalation studies have shown that PAH exposure can exacerbate respiratory conditions such as asthma due to inflammatory responses in the airways.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3-ethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOLJXLPIIRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942668 | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20496-16-6 | |

| Record name | 3-Ethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020496166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.